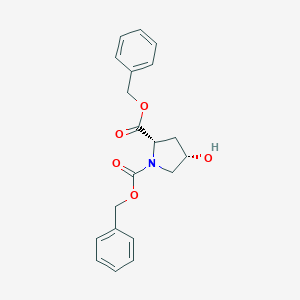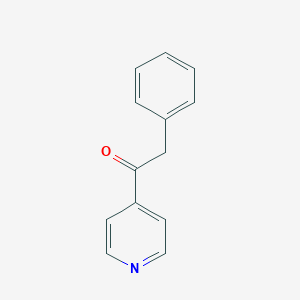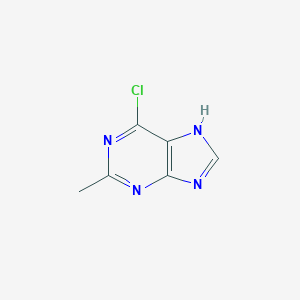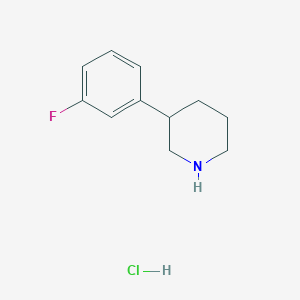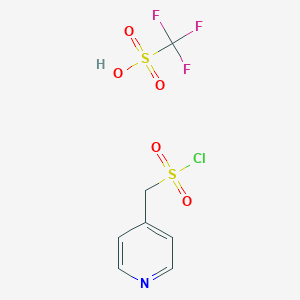
(4-Pyridylmethyl)sulfonyl chloride triflate
描述
(4-Pyridylmethyl)sulfonyl chloride triflate is a chemical compound with the molecular formula C7H7ClF3NO5S2 and a molecular weight of 341.71 g/mol . It is known for its utility in various chemical reactions and research applications. The compound is characterized by the presence of a pyridine ring, a sulfonyl chloride group, and a triflate group, making it a versatile reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Pyridylmethyl)sulfonyl chloride triflate typically involves the reaction of 4-pyridylmethanol with chlorosulfonic acid to form 4-pyridylmethylsulfonyl chloride. This intermediate is then reacted with trifluoromethanesulfonic anhydride to yield the final product . The reaction conditions usually require anhydrous solvents and low temperatures to prevent decomposition and ensure high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the process would involve optimization of reaction conditions, purification steps, and safety measures to handle the corrosive and reactive nature of the reagents involved .
化学反应分析
Types of Reactions
(4-Pyridylmethyl)sulfonyl chloride triflate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Addition Reactions: The triflate group can participate in addition reactions with nucleophiles, leading to the formation of new carbon-sulfur bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, thiols, and various nucleophiles. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, under inert atmosphere conditions to prevent moisture and air sensitivity .
Major Products
The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the reaction .
科学研究应用
(4-Pyridylmethyl)sulfonyl chloride triflate has a wide range of applications in scientific research, including:
Organic Synthesis:
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its ability to modify biologically active molecules.
Material Science: It is used in the preparation of functionalized materials and polymers with specific properties.
Biological Research: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
作用机制
The mechanism of action of (4-Pyridylmethyl)sulfonyl chloride triflate involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form covalent bonds. The triflate group acts as a leaving group, facilitating the formation of new carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
相似化合物的比较
Similar Compounds
(4-Pyridylmethyl)sulfonyl chloride: Lacks the triflate group, making it less reactive in certain substitution reactions.
(4-Pyridylmethyl)sulfonyl fluoride: Contains a fluoride group instead of a chloride, leading to different reactivity and applications.
(4-Pyridylmethyl)sulfonyl bromide: Similar structure but with a bromide group, affecting its reactivity and use in organic synthesis.
Uniqueness
(4-Pyridylmethyl)sulfonyl chloride triflate is unique due to the presence of both sulfonyl chloride and triflate groups, which provide a combination of reactivity and versatility in chemical reactions. This dual functionality makes it a valuable reagent in various fields of research and industrial applications .
属性
IUPAC Name |
pyridin-4-ylmethanesulfonyl chloride;trifluoromethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.CHF3O3S/c7-11(9,10)5-6-1-3-8-4-2-6;2-1(3,4)8(5,6)7/h1-4H,5H2;(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSYXRYACUBCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564707 | |
| Record name | Trifluoromethanesulfonic acid--(pyridin-4-yl)methanesulfonyl chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130820-89-2 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, compd. with 4-pyridinemethanesulfonyl chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130820-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoromethanesulfonic acid--(pyridin-4-yl)methanesulfonyl chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B176183.png)
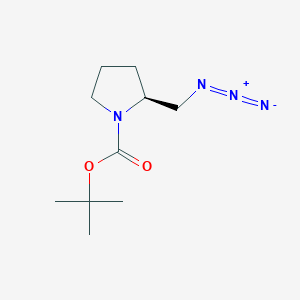
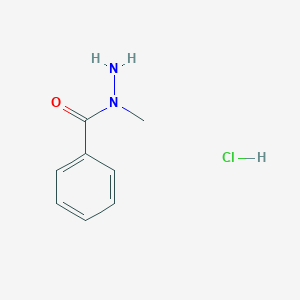

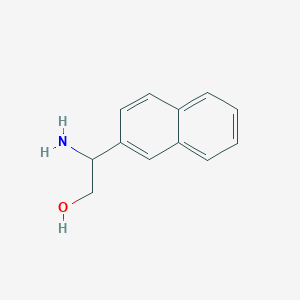
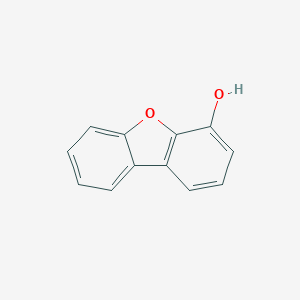

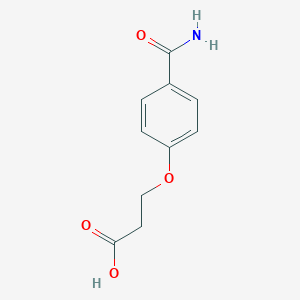
![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)
